(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is a chemical compound with the molecular formula C17H25NO4. It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and a phenyl ring substituted with three methoxy groups at positions 3, 4, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone typically involves the acylation of 2,6-dimethylpiperidine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of (2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in critical biological processes.
Receptor Binding: May bind to specific receptors, modulating their activity.
Signal Transduction: Could affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group is known for its versatility and bioactivity, making this compound a valuable candidate for further research and development .
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11-7-6-8-12(2)18(11)17(19)13-9-14(20-3)16(22-5)15(10-13)21-4/h9-12H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYZPWXCOPANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.